2-Aminobenzoyl chloride

Description

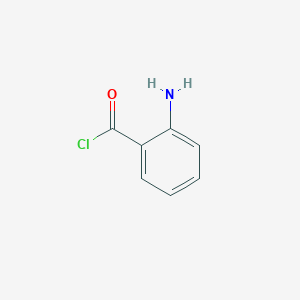

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCMQWBYWOIEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550147 | |

| Record name | 2-Aminobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21563-73-5 | |

| Record name | 2-Aminobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Context and Fundamental Significance of 2 Aminobenzoyl Chloride in Organic Chemistry

Historical Trajectory and Initial Discoveries Pertaining to 2-Aminobenzoyl Chloride Synthesis

The synthesis of acyl chlorides from their corresponding carboxylic acids has been a fundamental transformation in organic chemistry for well over a century. Early methods for the preparation of benzoyl chloride derivatives often involved the use of strong chlorinating agents. wikipedia.org The preparation of aminobenzoyl chlorides, including the 2-amino isomer, presented a unique challenge due to the presence of the reactive amino group, which could also react with the chlorinating agent.

Historically, the most common and enduring method for synthesizing this compound involves the direct treatment of 2-aminobenzoic acid (anthranilic acid) with a chlorinating agent. reddit.com Thionyl chloride (SOCl₂) emerged as a preferred reagent for this conversion, often conducted in an inert solvent like benzene (B151609) or toluene (B28343) under reflux conditions. reddit.com

General Reaction for the Synthesis of this compound:

2-Aminobenzoic Acid + Thionyl Chloride → this compound + Sulfur Dioxide + Hydrogen Chloride

Another classical reagent used for this type of transformation is phosphorus pentachloride (PCl₅). google.com However, the reaction with thionyl chloride is often cleaner, as the byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies purification. Early investigations also explored the synthesis of the hydrochloride salt of the compound, particularly for the para-isomer (p-aminobenzoyl chloride), which involved treating p-aminobenzoic acid first with hydrogen chloride and then with thionyl chloride to protect the amino group and facilitate the reaction. google.com These foundational methods established the primary routes to access this compound, which, with minor modifications, remain relevant in contemporary laboratory settings.

Contemporary Relevance of this compound as a Reactive Building Block

The significance of this compound in modern organic synthesis lies in its identity as a bifunctional, reactive building block. sigmaaldrich.com The electrophilic acyl chloride group readily reacts with nucleophiles, while the adjacent nucleophilic amino group can participate in intramolecular cyclization reactions. This dual reactivity is expertly exploited for the efficient construction of various heterocyclic ring systems, which are core scaffolds in many pharmaceutical and biologically active compounds.

Its primary application is in the synthesis of nitrogen-containing heterocycles. For instance, it is a key precursor for quinazolinones, a class of compounds with a broad spectrum of biological activities. nih.govuob.edu.lyarabjchem.org The synthesis often involves reacting this compound or its derivatives with other molecules to build the quinazolinone core in a few steps. ingentaconnect.com Similarly, it serves as a starting material for the synthesis of acridones, another class of biologically significant molecules, through condensation and cyclization reactions. nih.govrsc.org

The reactivity of this compound allows it to be a precursor to other useful intermediates. For example, it can be reacted with hydrazine (B178648) to form 2-amino-N'-(2-aminobenzoyl)benzohydrazide, a ligand used in coordination chemistry. researchgate.netmdpi.com The in-situ formation of this compound from anthranilic acid followed by reaction with a hydrazide is a common strategy to produce diacylhydrazine derivatives. mdpi.com

The table below summarizes some of the key heterocyclic systems and derivatives synthesized using this compound as a starting material or key intermediate.

| Starting Material/Intermediate | Reagent(s) | Product Class/Derivative | Significance/Application |

| 2-Benzamidobenzoyl chloride (derived from this compound precursor) | Hydrazine | 3-Amino-2-phenylquinazolin-4(3H)-one | Biologically active quinazolinone scaffolds ingentaconnect.com |

| 2-Benzamidobenzoyl chloride (derived from this compound precursor) | Thiourea (B124793) | 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide | Biologically active quinazolinone scaffolds ingentaconnect.com |

| This compound | 2-Methoxyethylamine | 2-Amino-N-(2-methoxyethyl)benzamide | Benzamide derivatives for further synthesis |

| 2-Nitrobenzoyl chloride (precursor to this compound) | Solid-supported arylamines, followed by reduction and diazotization | 1,2,3-Benzotriazin-4-ones | Heterocyclic compounds for screening scielo.br |

| In-situ formed this compound | Hydrazides | Diacylhydrazine bridged anthranilic acids | DNA photocleaving agents mdpi.com |

This table provides illustrative examples of the synthetic utility of this compound and its direct precursors.

Scope and Research Imperatives in this compound Chemistry

Current and future research involving this compound is primarily driven by the demand for novel, complex organic molecules in medicinal chemistry and materials science. The imperatives in this field can be categorized into several key areas:

Synthesis of Novel Bioactive Compounds: A major focus is the continued use of this compound as a scaffold to generate libraries of heterocyclic compounds for biological screening. Research is geared towards synthesizing new derivatives of quinazolines, acridones, and benzodiazepines. nih.gov These efforts aim to discover new therapeutic agents, with recent studies focusing on targets like microtubule affinity-regulating kinase 4 (MARK4) inhibitors and compounds with potential anticancer or antimicrobial properties. nih.govacs.org The synthesis of flexible diacylhydrazine structures from this compound intermediates for studying DNA photocleavage represents a modern application in chemical biology. mdpi.com

Development of Efficient Synthetic Methodologies: While the classical synthesis of this compound is well-established, there is an ongoing drive to develop more efficient, high-yielding, and environmentally benign synthetic protocols that use it as a reactant. This includes the development of one-pot reactions, cascade reactions, and microwave-assisted syntheses that reduce reaction times and simplify purification procedures. ingentaconnect.comresearchgate.net For example, microwave irradiation has been successfully used to accelerate the synthesis of quinazolinones from a this compound precursor, significantly reducing the reaction time compared to conventional heating. ingentaconnect.com

Exploration of New Applications: Beyond its established role in heterocycle synthesis, there is potential for expanding the applications of this compound. The chemistry of its isomer, p-aminobenzoyl chloride, in producing high-performance polymers like polybenzamides suggests that this compound could also serve as a monomer for novel polymers with unique properties, although this remains a less explored area. google.com Its versatility as a building block means it could be incorporated into the synthesis of new dyes, pigments, or functional materials where its specific substitution pattern could impart desirable characteristics. wikipedia.org

Synthetic Methodologies for 2 Aminobenzoyl Chloride: Evolution and Contemporary Approaches

Classic Routes to 2-Aminobenzoyl Chloride Synthesis

The traditional methods for synthesizing this compound have primarily revolved around the use of readily available precursors such as anthranilic acid and its derivatives. These routes, while established, often face challenges due to the presence of the reactive amino group, which can lead to side reactions and polymerization.

A common strategy to circumvent the reactivity of the amino group in anthranilic acid is through its protection via acylation. The resulting N-acyl anthranilic acid can then be subjected to chlorination to yield the desired acyl chloride. Upon successful synthesis, the protecting group can be removed if necessary.

One of the most straightforward approaches involves the direct reaction of anthranilic acid with a chlorinating agent. However, the presence of the nucleophilic amino group complicates this reaction, often leading to the formation of polymeric byproducts. A common technique to mitigate this is to first convert anthranilic acid into its hydrochloride salt. This protonates the amino group, rendering it less nucleophilic and allowing the carboxylic acid moiety to be selectively converted to the acyl chloride. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, typically carried out in an inert solvent like toluene (B28343) under reflux conditions. reddit.com Phosphorus pentachloride (PCl₅) is another classic reagent that can be employed for this conversion.

Alternatively, the amino group can be protected with a more robust group that can be cleaved under specific conditions. For instance, N-acetyl anthranilic acid derivatives can be synthesized by reacting the sodium salt of anthranilic acid with acetic anhydride (B1165640), followed by acidification. ijpsjournal.com Another example involves the use of a tosyl group for protection; N-Tosyl anthranilic acid has been utilized in the synthesis of its corresponding acid chloride for use in Friedel-Crafts acylation reactions. ijpsjournal.com

Table 1: Comparison of Chlorinating Agents for Anthranilic Acid

| Chlorinating Agent | Precursor | Protecting Group | Typical Conditions | Notes |

| Thionyl chloride (SOCl₂) | Anthranilic acid | Hydrochloride salt | Reflux in an inert solvent (e.g., toluene) | A common and cost-effective method. reddit.com |

| Phosphorus pentachloride (PCl₅) | Anthranilic acid | Hydrochloride salt | Typically requires milder conditions than SOCl₂ | Another classic reagent for this transformation. |

| Acetic anhydride | Anthranilic acid | Acetyl | Reaction with the sodium salt of anthranilic acid | N-acetylated intermediate is more stable. ijpsjournal.com |

| p-Toluenesulfonyl chloride | Anthranilic acid | Tosyl | - | N-tosylated intermediate is used in further reactions. ijpsjournal.com |

Isatoic anhydride, a derivative of anthranilic acid, serves as a valuable precursor for this compound. The synthesis of isatoic anhydride itself can be achieved by reacting anthranilic acid with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in an organic solvent. google.com This reaction proceeds via the formation of an intermediate that cyclizes to the anhydride.

Once isatoic anhydride is obtained, it can be treated with various chlorinating agents to yield this compound. The reaction involves the opening of the anhydride ring and subsequent chlorination of the resulting carboxylic acid. While specific examples for the direct conversion of isatoic anhydride to this compound with common chlorinating agents like thionyl chloride or oxalyl chloride are not extensively detailed in readily available literature, this route remains a plausible and logical synthetic strategy given the reactivity of anhydrides. The reaction of primary amines with isatoic anhydride is known to yield substituted anthranilamides with the evolution of carbon dioxide. epa.gov

The direct conversion of anthranilamide (2-aminobenzamide) to this compound presents a synthetic challenge due to the presence of two reactive functional groups: the amino group and the amide. However, the reaction of aromatic o-aminocarboxamides with dehydrating and chlorinating agents has been explored. For instance, phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) have been used to convert anthranilamides into the corresponding 2-aminobenzonitriles. google.com This demonstrates the reactivity of the amide group with these reagents, suggesting that under carefully controlled conditions, the formation of the acyl chloride might be achievable, though nitrile formation appears to be a competing and often favored pathway.

For example, the reaction of anthranilamide with phosphorus pentachloride in ethylene (B1197577) chloride has been shown to produce 2-aminobenzonitrile (B23959) in good yield. google.com Similarly, 5-chloroanthranilamide reacts with phosphorus pentachloride in dioxane to yield 2-amino-5-chlorobenzonitrile. google.com These reactions highlight the propensity of the amide to undergo dehydration to the nitrile rather than conversion to the acyl chloride under these conditions. Further research into reaction conditions that favor acyl chloride formation over nitrile formation is needed to establish this as a viable direct route.

Advanced and Optimized Synthetic Pathways for this compound

In recent years, a focus on developing safer, more efficient, and environmentally benign synthetic methods has led to advanced and optimized pathways for the synthesis of this compound. These approaches often involve phosgene-free reagents and the use of catalysts to enhance reaction rates and selectivity.

Phosgene is a highly effective reagent for the synthesis of acyl chlorides but is also extremely toxic. Consequently, significant effort has been directed towards finding safer alternatives. Triphosgene, a solid and therefore more easily handled compound, has emerged as a viable substitute for phosgene. researchgate.net

The mechanism of acyl chloride formation using triphosgene often involves the in-situ generation of a reactive chlorinating species, particularly when a catalyst such as N,N-dimethylformamide (DMF) is used. The reaction between triphosgene and DMF generates a Vilsmeier-type reagent, which is a highly electrophilic species. enamine.netresearchgate.net This Vilsmeier reagent, N-(chloromethylene)-N-methylmethanaminium chloride, is the actual species that reacts with the carboxylic acid to form the acyl chloride. enamine.netwikipedia.orgwikipedia.org This pathway avoids the handling of gaseous phosgene while still harnessing its reactive potential in a controlled manner. The reaction of a substituted amide with phosphorus oxychloride can also generate a Vilsmeier reagent. wikipedia.org

The use of catalysts can significantly improve the efficiency of the synthesis of this compound. As mentioned, N,N-dimethylformamide (DMF) is a common catalyst used in conjunction with chlorinating agents like thionyl chloride and triphosgene. researchgate.net Pyridine (B92270) is another base that can be used to facilitate these reactions, often acting as a nucleophilic catalyst and an acid scavenger. derpharmachemica.com

Transition metal catalysis is another area of exploration for the synthesis of precursors to this compound. For example, a chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with aniline (B41778) derivatives to produce N-aryl anthranilic acids in high yields. nih.gov These N-aryl anthranilic acids can then be converted to their corresponding acyl chlorides. While not a direct catalytic synthesis of this compound, this method provides an efficient route to valuable precursors.

The development of catalytic systems that can directly and efficiently convert anthranilic acid or its derivatives to this compound under mild conditions remains an active area of research. Such advancements would offer significant advantages in terms of reduced waste, lower energy consumption, and improved safety profiles.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is focused on mitigating the environmental impact and improving the safety profile of traditional synthetic routes. Conventional methods often rely on hazardous reagents like thionyl chloride or phosphorus pentachloride, which generate significant acidic waste streams and pose handling risks. Green approaches aim to address these shortcomings through the use of safer reagents, alternative solvents, catalytic methods, and improved atom economy.

A key principle of green chemistry is atom economy , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. The traditional synthesis of this compound from anthranilic acid and thionyl chloride (SOCl₂) has a suboptimal atom economy because SOCl₂ is used in stoichiometric amounts, and its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous wastes.

Reaction: C₇H₇NO₂ + SOCl₂ → C₇H₆ClNO + SO₂ + HCl

The theoretical atom economy for this reaction is approximately 54.5%, meaning nearly half of the reactant mass is converted into byproducts. Green chemistry seeks to improve this by exploring catalytic routes or addition reactions that incorporate a higher proportion of reactant atoms into the final product.

The use of safer solvents and reagents is another cornerstone. While traditional syntheses may use chlorinated solvents, research into greener alternatives is ongoing. For related transformations, bio-derived solvents like Cyrene™ have been explored as replacements for toxic dipolar aprotic solvents such as dimethylformamide. Furthermore, developing alternatives to hazardous chlorinating agents is a primary goal. For instance, processes utilizing less noxious reagents like bis(trichloromethyl)carbonate (triphosgene) under controlled conditions can offer safety benefits over gaseous phosgene or volatile thionyl chloride.

Catalytic methods offer a promising avenue for greener synthesis. Although specific catalytic routes for this compound are not widely commercialized, research into iron-catalyzed C-H activation for producing anthranilic acid derivatives points toward future possibilities. Such methods could potentially bypass the need for a separate chlorination step, directly functionalizing the carboxylic acid or a precursor in a more atom-economical fashion.

The table below compares a traditional synthesis approach with potential greener alternatives based on established green chemistry principles.

| Parameter | Traditional Method (Thionyl Chloride) | Potential Green Alternative | Green Chemistry Principle Addressed |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Bis(trichloromethyl)carbonate (BTC) | Use of less hazardous chemicals |

| Byproducts | SO₂, HCl (gaseous, acidic) | CO₂, HCl | Waste Prevention |

| Atom Economy | ~54.5% | ~68.7% (for chlorination step with BTC) | Atom Economy |

| Solvent | Toluene, Chloroform | Acetonitrile (B52724), Bio-derived solvents | Use of Safer Solvents |

| Catalysis | Stoichiometric reagent | Potential for future catalytic C-H activation | Catalysis |

Flow Chemistry and Continuous Processing for Scalable this compound Production

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of this compound, particularly in addressing the safety and scalability challenges associated with its production. The inherent instability of the product and the use of hazardous reagents make it an ideal candidate for this modern manufacturing technology.

In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where they mix and react. This approach provides superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch reactors. For the synthesis of acyl chlorides, this precise control is critical. For example, the reaction of a carboxylic acid with a chlorinating agent is often highly exothermic; flow reactors with high surface-area-to-volume ratios enable rapid heat dissipation, preventing temperature spikes that could lead to side reactions or product decomposition.

A key advantage of flow chemistry is enhanced safety. Hazardous reagents like thionyl chloride or phosgene derivatives can be generated in-situ and consumed immediately in the next reaction step. This "on-demand" generation minimizes the inventory of dangerous materials at any given time, significantly reducing the risk of accidental release. Studies on the flow synthesis of various acyl chlorides have demonstrated that unstable and toxic reagents can be handled safely within a closed-loop system.

Furthermore, continuous processing facilitates scalability. Scaling up a batch reaction often involves complex engineering challenges to maintain consistent mixing and heat transfer. In contrast, scaling up a flow process, a practice known as "scaling out," can be as simple as running multiple reactors in parallel or operating the system for a longer duration. This allows for a seamless transition from laboratory-scale discovery to industrial-scale production without extensive re-optimization. A patent for the related compound, p-aminobenzoyl chloride, explicitly mentions the applicability of continuous processes, highlighting the industrial relevance of this approach. google.com

The table below outlines a comparison between traditional batch processing and a conceptual continuous flow process for this compound synthesis.

| Feature | Batch Processing | Continuous Flow Processing | Advantage of Flow Chemistry |

| Reaction Vessel | Large stirred tank reactor | Microreactor or tube reactor | Superior heat and mass transfer |

| Safety | Large volumes of hazardous reagents | Small reaction volumes, in-situ generation | Minimized risk of thermal runaway and exposure |

| Temperature Control | Difficult to control, potential hotspots | Precise and uniform temperature control | Improved selectivity, reduced byproduct formation |

| Scalability | Complex, requires re-engineering | Straightforward (scaling-out) | Faster development and implementation |

| Product Consistency | Batch-to-batch variation | High consistency and reproducibility | Higher quality and reliability |

| Residence Time | Hours | Seconds to minutes | Increased throughput and efficiency |

Challenges and Purity Considerations in this compound Synthesis

The synthesis of this compound is fraught with challenges stemming from the bifunctional nature of the molecule, which contains both a reactive amine group and a highly electrophilic acyl chloride. This inherent reactivity leads to several potential side reactions, product instability, and purification difficulties.

A primary challenge is the propensity for self-reaction . The nucleophilic amino group of one molecule can attack the electrophilic acyl chloride of another, leading to oligomerization or polymerization. This intermolecular amide bond formation results in a complex mixture of byproducts and significantly reduces the yield of the desired monomeric acyl chloride. reddit.com This instability necessitates that the synthesis be carried out under carefully controlled, often low-temperature, conditions and that the product be used quickly or converted to a more stable form.

Another significant side reaction occurs when using common chlorinating agents like thionyl chloride. The reaction between anthranilic acid and thionyl chloride can form an intermediate, 2-(sulfinylamino)benzoyl chloride (C₇H₄ClNO₂S). semanticscholar.orgdoi.org This intermediate may not fully convert to the desired product or can participate in other unwanted reactions, complicating the product mixture. For the analogous synthesis of p-aminobenzoyl chloride, protection of the amine group as a hydrochloride salt before reaction with thionyl chloride is a strategy used to prevent the formation of such intermediates and improve reaction outcomes. google.com

Purity assessment and purification present their own set of difficulties. The reactivity of acyl chlorides makes them susceptible to hydrolysis upon exposure to atmospheric moisture. This complicates analytical techniques like Thin Layer Chromatography (TLC), as the acyl chloride can hydrolyze back to the starting carboxylic acid on the silica (B1680970) gel plate. A practical workaround involves quenching a small sample of the reaction mixture with methanol (B129727) to form the corresponding stable methyl ester, which can then be reliably analyzed by TLC. reddit.com

Purification is typically achieved by distillation under reduced pressure. However, thermal stress during distillation can promote the aforementioned polymerization. Therefore, the distillation must be performed rapidly and at the lowest possible temperature. Any residual starting material (anthranilic acid) or byproducts must be effectively removed to ensure the purity of the final product, which is critical for its subsequent use in synthesizing pharmaceuticals or fine chemicals.

The table below summarizes the key challenges and common strategies to address them.

| Challenge | Description | Mitigation Strategy |

| Self-Condensation/Polymerization | The amino group of one molecule reacts with the acyl chloride of another, forming amide linkages. reddit.com | Perform reaction at low temperatures; use the product immediately after synthesis; convert to a stable salt form (e.g., hydrochloride). |

| Side Reaction with Thionyl Chloride | Formation of 2-(sulfinylamino)benzoyl chloride intermediate. semanticscholar.orgdoi.org | Protect the amino group prior to chlorination; carefully control reaction stoichiometry and temperature. |

| Product Instability | This compound is sensitive to heat and moisture. | Store under anhydrous conditions; purify via low-temperature vacuum distillation; handle under an inert atmosphere. |

| Purification Difficulty | Thermal decomposition during distillation; hydrolysis during workup and analysis. | Use high-vacuum, short-path distillation; for TLC analysis, derivatize to a stable ester. reddit.com |

| Byproduct Formation | Formation of various polychlorinated species if reaction conditions are not controlled. | Precise control over chlorinating agent stoichiometry and reaction time. |

Reactivity Profile and Mechanistic Organic Chemistry of 2 Aminobenzoyl Chloride

Nucleophilic Acylation Reactions Involving 2-Aminobenzoyl Chloride

This compound, also known as anthraniloyl chloride, is a bifunctional molecule featuring both a nucleophilic amino group and an electrophilic acyl chloride moiety. This dual reactivity makes it a versatile building block in organic synthesis. The acyl chloride group is highly susceptible to nucleophilic attack, leading to a variety of acylation products.

Aminolysis Reactions with Primary and Secondary Amines Leading to Amides and Diamides

The reaction of this compound with primary and secondary amines is a classic example of nucleophilic acyl substitution, proceeding through an addition-elimination mechanism to form N-substituted 2-aminobenzamides. The lone pair of electrons on the nitrogen atom of the attacking amine acts as a nucleophile, adding to the electrophilic carbonyl carbon of the acyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, often an excess of the amine reactant itself, is typically used to neutralize the hydrogen chloride byproduct.

When this compound reacts with a primary or secondary amine, the initial product is a monosubstituted amide. However, the presence of the amino group on the benzoyl ring introduces the possibility of further reaction. If a diamine is used as the nucleophile, a diamide (B1670390) can be formed. The reaction of diamines with acid chlorides is a known method for the synthesis of diamides. This process is favored when there is a good leaving group on the carbonyl, as is the case with the chloride in this compound.

Table 1: Examples of Aminolysis Reactions with this compound

| Amine Reactant | Product |

| Primary Amine (R-NH₂) | N-alkyl-2-aminobenzamide |

| Secondary Amine (R₂NH) | N,N-dialkyl-2-aminobenzamide |

| Diamine (H₂N-R-NH₂) | N,N'-(alkane-diyl)bis(2-aminobenzamide) |

Alcoholysis and Phenolysis for Esterification Mediated by this compound

Similar to aminolysis, this compound readily undergoes alcoholysis and phenolysis to form esters. Alcohols and phenols, acting as nucleophiles, attack the carbonyl carbon of the acyl chloride. The general mechanism mirrors that of aminolysis, involving a tetrahedral intermediate followed by the elimination of hydrogen chloride. While the reaction with alcohols is generally facile, the esterification of phenols can be slower. To enhance the reaction rate with phenols, the phenol (B47542) is often first converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. This prevents the protonation of the alcohol or phenol, which would deactivate it as a nucleophile.

Table 2: Esterification Reactions of this compound

| Nucleophile | Product |

| Alcohol (R-OH) | Alkyl 2-aminobenzoate |

| Phenol (Ar-OH) | Aryl 2-aminobenzoate |

Reactivity of this compound with Carbanions and Organometallic Reagents

The electrophilic nature of the acyl chloride group in this compound makes it a prime target for attack by strong carbon nucleophiles such as carbanions and organometallic reagents. These reactions are fundamental for the formation of new carbon-carbon bonds, leading to the synthesis of ketones.

Reaction with Grignard and Organolithium Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily react with acyl chlorides to produce ketones. The reaction proceeds via a nucleophilic acyl substitution. The organometallic reagent adds to the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the chloride ion. It is crucial to use stoichiometric amounts of the organometallic reagent and low temperatures to prevent a second addition to the newly formed ketone, which would lead to a tertiary alcohol. The reaction of 2-aminobenzonitriles with Grignard or lithium reagents to yield 2-aminobenzophenones provides a strong precedent for the analogous reactivity of this compound. asianpubs.org

Reaction with Enolates: Enolates, which are carbanions derived from the deprotonation of the α-carbon of a carbonyl compound, also react with this compound. This reaction, a type of acylation, is a valuable method for the synthesis of β-dicarbonyl compounds. For instance, the reaction of this compound with the enolate of an ester would yield a β-keto ester. The synthesis of β-keto esters from acyl chlorides and ester enolates is a well-established synthetic methodology.

Intramolecular Cyclization Reactions Promoted by this compound

The presence of both a nucleophilic amino group and an electrophilic acyl group on the same aromatic ring allows this compound and its derivatives to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds of significant medicinal and biological importance.

Formation of Quinolone and Quinazolinone Scaffolds from this compound

Quinazolinones: Quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. This compound is a key precursor for the synthesis of quinazolinones. In a typical approach, this compound is first reacted with an amine to form an N-substituted 2-aminobenzamide. This intermediate can then undergo intramolecular cyclization, often promoted by heat or a dehydrating agent, to furnish the quinazolinone ring system. The synthesis of 2-aryl-4-quinolones can be achieved by reacting ortho-amino acetophenones with an aroyl chloride to form an amide, followed by cyclization. mdpi.com This highlights the general strategy of forming an amide linkage followed by ring closure.

Quinolones: While the direct synthesis of quinolones from this compound is less common, derivatives of this compound can be employed. For instance, a synthetic approach to 2-alkyl-4-quinolones utilizes 2-nitrobenzoyl chloride as a precursor. The nitro group can be reduced to an amino group at a later stage in the synthesis, which then participates in the cyclization to form the quinolone ring. orgsyn.org

Synthesis of Benzoxazinones and Benzothiazinones via this compound Intermediates

Benzoxazinones: this compound can serve as a starting material for the synthesis of benzoxazinones. The reaction of anthranilic acid (2-aminobenzoic acid) with benzoyl chloride in pyridine can lead to the formation of 2-phenyl-4H-3,1-benzoxazin-4-one. This reaction proceeds through the initial formation of N-benzoylanthranilic acid, which then undergoes intramolecular cyclization. This transformation demonstrates the utility of activating the carboxylic acid group (in this case, as an in situ generated mixed anhydride) to facilitate cyclization with the amino group.

Benzothiazinones: Benzothiazinones are another class of heterocyclic compounds with important biological properties. Their synthesis can be achieved using derivatives of benzoyl chloride. For example, substituted 2-chlorobenzoyl chlorides can react with thiourea (B124793) derivatives to form the benzothiazinone ring system. While this example does not use this compound directly, it illustrates a general synthetic strategy where a substituted benzoyl chloride is a key electrophile in the construction of the heterocyclic core.

Spirocyclization and Annelation Reactions Initiated by this compound

This compound and its parent compound, anthranilic acid, are pivotal precursors in annelation reactions, leading to the formation of fused heterocyclic systems, most notably quinazolines and quinazolinones. The inherent reactivity of the acyl chloride group, combined with the nucleophilicity of the ortho-amino group, facilitates intramolecular cyclization cascades.

Annelation reactions often proceed via an initial acylation step where this compound reacts with a suitable nucleophile. For instance, the reaction with aminothiobenzamide, followed by a base-catalyzed ring closure, yields 2-phenylquinazoline-4-thiones. nih.gov This process involves the formation of a 2-benzoylaminothiobenzamide intermediate which then undergoes intramolecular condensation to construct the quinazoline (B50416) skeleton. nih.gov Similarly, reactions with amidoximes in the presence of iron(III) chloride provide a direct route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

These reactions highlight a general strategy: the benzoyl chloride moiety acts as an electrophilic trigger to link with a substrate, and the amino group subsequently participates in a ring-closing step. The versatility of this approach allows for the synthesis of a wide array of substituted quinazolines by varying the reaction partner. nih.govorganic-chemistry.org While direct spirocyclization initiated by this compound is less commonly documented, the derived quinazolinone scaffold can be further elaborated to construct spirocyclic systems. The fundamental annelation reaction remains the primary pathway for building complex heterocyclic structures from this starting material.

A summary of representative annelation reactions is presented below.

| Starting Materials | Catalyst/Conditions | Product Type | Ref |

| 2-Aminothiobenzamide and Benzoyl Chlorides | Basic medium | 2-Phenylquinazoline-4-thiones | nih.gov |

| Isatoic Anhydride (B1165640) and Amidoximes | Iron(III) chloride | 2-Substituted quinazolin-4(3H)-ones | organic-chemistry.org |

| 2-Aminobenzamides and Aldehydes | p-Toluenesulfonic acid, PIDA | 4(3H)-Quinazolinones | organic-chemistry.org |

| o-Aminobenzonitriles and Aldehydes | Electrochemical, I2/base | Substituted quinazolinones | rsc.org |

Electrophilic Aromatic Substitution on Derived Scaffolds from this compound

Scaffolds derived from this compound, such as quinazolinones, possess an aromatic ring that is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the substituents on the benzene (B151609) ring, particularly the influence of the fused heterocyclic system. The amide nitrogen and carbonyl group within the quinazolinone ring act as deactivating groups, directing incoming electrophiles to specific positions on the carbocyclic ring.

Research on the electrophilic substitution of quinazolin-4(3H)-ones has shown that reactions like nitration and halogenation primarily occur at the 6- and 8-positions of the benzo-fused ring. The electron-withdrawing nature of the pyrimidinone ring system deactivates the aromatic ring towards electrophilic attack, but substitution is still feasible under appropriate conditions. The precise location of substitution is influenced by the specific electrophile and the reaction conditions employed. For instance, the presence of activating groups on the benzene portion of the scaffold can enhance reactivity and control the regioselectivity of the substitution.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives

While this compound itself is often too reactive for direct use in palladium-catalyzed cross-coupling, its derivatives are exceptionally valuable substrates. The amino and acyl chloride functionalities can be transformed into less reactive groups or incorporated into heterocyclic structures that bear functionalities suitable for cross-coupling, such as halides or triflates.

Derivatives prepared from this compound are widely used in Suzuki, Stille, and Negishi cross-coupling reactions to form new carbon-carbon bonds. A common strategy involves converting the starting material into a halogenated heterocyclic system, such as a bromo-substituted quinazolinone or benzothiazole. This halogenated intermediate can then undergo cross-coupling with a variety of organoboron, organotin, or organozinc reagents.

Suzuki Coupling: The Suzuki-Miyaura coupling is a robust method for creating biaryl linkages. researchgate.net For example, 2-amino-6-bromobenzothiazole, a related scaffold, readily participates in Suzuki reactions with various aryl boronic acids in the presence of a palladium catalyst to yield 2-amino-6-arylbenzothiazoles. nih.govresearchgate.net This approach is applicable to derivatives of this compound, where a halogen on the aromatic ring serves as a handle for coupling. Acyl chlorides can also be used as electrophiles in Suzuki couplings to produce aryl ketones. mdpi.com

Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, is another effective tool. nih.gov While less common than Suzuki coupling for these scaffolds, it offers an alternative pathway for C-C bond formation, particularly when specific functional group tolerance is required. The reaction proceeds with inversion of stereochemistry when using stereochemically defined α-sulfonamidoorganostannanes. uwaterloo.ca

Negishi Coupling: The Negishi coupling utilizes organozinc reagents and is known for its high reactivity and functional group tolerance. organic-chemistry.orgsynarchive.com This reaction is particularly useful for coupling alkyl, aryl, and vinyl zinc reagents with aryl halides derived from this compound. nih.gov The synthesis of unnatural amino acids has been achieved using Negishi cross-couplings as a key C-C bond-forming step. researchgate.net

The table below summarizes typical conditions for these cross-coupling reactions on related aromatic systems.

| Coupling Type | Electrophile Example | Nucleophile Example | Catalyst System | Product Type | Ref |

| Suzuki | 2-Amino-6-bromobenzothiazole | Aryl boronic acid | Pd(0) catalyst, base | 6-Arylbenzothiazole | nih.gov |

| Stille | Aryl-trimethylammonium salt | Arylstannane | Ni(cod)2, ligand | Biaryl | nih.gov |

| Negishi | Aryl halide | Organozinc halide | Pd or Ni catalyst | Biaryl, etc. | organic-chemistry.org |

Carbonylative cross-coupling reactions introduce a carbonyl group (CO) into the product, often using carbon monoxide gas or a surrogate. In the context of this compound, the acyl chloride functionality itself can act as the carbonyl source in what is known as acylative cross-coupling.

For example, in a carbonylative Suzuki-type reaction, this compound can react with an organoboronic acid in the presence of a palladium catalyst to form a 2-aminobenzophenone (B122507) derivative. This reaction directly couples the acyl group with the aryl group from the boronic acid, providing a straightforward route to ketones. This method avoids the use of carbon monoxide gas by leveraging the inherent carbonyl group of the acyl chloride. A convenient synthesis of 2-aminoquinazolin-4(3H)-ones proceeds via carbonylative coupling of ortho-iodoanilines with cyanamide, followed by in situ ring closure. organic-chemistry.org

Radical Reactions and Photochemical Transformations Involving this compound

The study of radical and photochemical reactions involving this compound is an emerging area. The presence of the amino group ortho to the acyl chloride can significantly influence the electronic properties of the molecule in its excited state, potentially facilitating unique transformations.

Photochemical reactions of related structures, such as benzyl (B1604629) groups with ortho or meta amino substituents, have been shown to facilitate the cleavage of benzylic C-O bonds. researchgate.net This "meta-ortho effect" results from selective electron transmission from the electron-donating amino group in the excited state. researchgate.net This principle suggests that derivatives of this compound could undergo photochemical cleavage or rearrangement reactions. For instance, N-acylated derivatives could be susceptible to photo-Fries type rearrangements or intramolecular cyclizations upon irradiation.

Radical reactions offer alternative pathways for functionalization. While radical reactions directly on this compound are not extensively documented, its derivatives can be designed to participate in radical cascades. For example, a halogenated derivative could undergo a radical-initiated cyclization or be used in a radical-based cross-coupling reaction. The development of photoredox catalysis has opened new avenues for generating radical intermediates under mild conditions, a strategy that could be applied to functionalize scaffolds derived from this compound.

Applications of 2 Aminobenzoyl Chloride in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Compounds

The dual reactivity of 2-aminobenzoyl chloride makes it a valuable precursor for the synthesis of a range of fused nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.

Synthetic Routes to Indoles and Their Derivatives Using this compound

While direct, high-yielding methods for the synthesis of indoles starting from this compound are not extensively documented, its derivatives and related anthranilic acid compounds are pivotal in several classical indole (B1671886) syntheses. The reactivity of the acyl chloride can be harnessed to introduce the necessary framework for subsequent cyclization. For instance, the reaction of this compound with a suitable nucleophile could generate an intermediate that, upon intramolecular cyclization, would lead to an indole derivative. The challenge often lies in controlling the reactivity of the amino group during the initial acylation step. Protection of the amino group may be necessary to achieve the desired transformation, followed by deprotection and cyclization.

Preparation of Acridones and Related Polycyclic Systems from this compound

The synthesis of acridones, a class of compounds with significant pharmacological activities, can be achieved using this compound or its parent compound, anthranilic acid. One established method involves the Ullmann condensation, where an anthranilic acid derivative is coupled with an aryl halide, followed by cyclization. While direct use of this compound in a one-pot Ullmann-type reaction for acridone (B373769) synthesis is not commonly reported, it can be envisioned as a reactive intermediate.

A more direct approach involves the Friedel-Crafts acylation of an electron-rich aromatic compound with this compound. The amino group in this compound is a deactivating group, which can make the Friedel-Crafts reaction challenging. However, under appropriate conditions with a suitable Lewis acid catalyst, the acylation can proceed, followed by an intramolecular cyclization of the resulting 2-aminobenzophenone (B122507) derivative to yield the acridone core. The regioselectivity of the initial acylation is a critical factor and is influenced by the substituents on the aromatic substrate.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Activated Arene | Lewis Acid | 2-Aminobenzophenone derivative | General Friedel-Crafts Acylation Principles |

| 2-Aminobenzophenone derivative | Strong Acid/Heat | - | Acridone | Intramolecular Cyclization |

Synthesis of Pyrroloquinolines and Other Fused Heterocycles Employing this compound

The construction of more complex fused heterocyclic systems, such as pyrroloquinolines, can potentially utilize this compound as a key building block. The synthesis would likely involve a multi-step sequence, where the this compound fragment is first incorporated into a larger intermediate containing the necessary functionalities for subsequent cyclizations to form the pyrrole (B145914) and quinoline (B57606) rings. The inherent reactivity of the acyl chloride and amino group can be strategically employed to build the desired polycyclic framework. For example, reaction with a molecule containing an active methylene (B1212753) group and a nitrogen-containing heterocycle could set the stage for a cascade of reactions leading to the pyrroloquinoline skeleton. However, specific and well-established protocols directly employing this compound for this purpose are not prevalent in the literature, suggesting that alternative synthetic strategies are more commonly pursued.

Application in the Synthesis of Carbocyclic Frameworks

The application of this compound in the synthesis of purely carbocyclic frameworks is not a primary area of its utility. The presence of the amino group strongly directs its reactivity towards the formation of nitrogen-containing heterocycles. While the acyl chloride function can participate in reactions that form carbon-carbon bonds, such as Friedel-Crafts acylation, the ultimate synthetic goal is typically the construction of a heterocyclic system. Any formation of a carbocyclic ring would likely be an ancillary part of a more complex transformation aimed at a heterocyclic target.

Role of this compound in Cascade and Multi-Component Reactions

This compound is a suitable candidate for cascade and multi-component reactions (MCRs) due to its bifunctional nature. In a cascade reaction, the initial reaction of either the acyl chloride or the amino group can trigger a series of subsequent intramolecular transformations, leading to the rapid assembly of complex molecules from simple precursors. For instance, an intermolecular reaction at the acyl chloride could be followed by an intramolecular cyclization involving the amino group.

In the context of MCRs, this compound can act as a versatile building block, reacting with two or more other components in a one-pot fashion to generate structurally diverse products. The sequential and selective reaction of its two functional groups is key to the design of such transformations. While the potential is significant, the number of well-documented MCRs specifically utilizing this compound remains an area with opportunities for further exploration. Research in this area is more focused on the use of the more stable and easier to handle anthranilic acid and its esters.

Regioselectivity and Stereoselectivity Control in this compound-Mediated Synthesis

Controlling regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. In reactions involving this compound, these considerations are particularly relevant.

Regioselectivity: In Friedel-Crafts acylation reactions with substituted aromatic compounds, the position of acylation is directed by the existing substituents on the aromatic ring. The amino group of the this compound itself is an ortho-, para-director, but it is also a deactivating group, which can complicate the reaction. The regiochemical outcome is a result of the interplay between electronic and steric factors of both the substrate and the acylating agent. Theoretical studies using density functional theory (DFT) have been employed to predict the regioselectivity of Friedel-Crafts benzoylation reactions by analyzing the local nucleophilicity indices (Parr functions) of the aromatic compounds. organic-chemistry.org

Stereoselectivity: Achieving stereoselectivity in reactions involving the achiral this compound requires the use of a chiral auxiliary, a chiral catalyst, or a chiral substrate. For instance, if this compound were to react with a chiral alcohol or amine, the resulting product could be a mixture of diastereomers. The control of this diastereoselectivity would depend on the reaction conditions and the nature of the chiral substrate. Similarly, enantioselective transformations could be achieved by employing a chiral Lewis acid catalyst in a Friedel-Crafts reaction, which could differentiate between the enantiotopic faces of the aromatic substrate. However, specific examples of highly stereoselective reactions mediated by this compound are not widely reported, and this remains a challenging area of research.

| Reaction Type | Controlling Factor | Outcome |

| Friedel-Crafts Acylation | Substituents on arene, Lewis acid | Regioselective C-C bond formation |

| Reaction with Chiral Nucleophile | Chiral substrate | Diastereoselective product formation |

| Catalytic Asymmetric Reaction | Chiral catalyst | Enantioselective product formation |

Total Synthesis of Complex Natural Products Utilizing this compound as a Key Synthon

This compound, also known as anthraniloyl chloride, serves as a valuable and versatile synthon in the field of advanced organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a nucleophilic amino group (or a precursor that can be readily converted to it), allows for the construction of complex heterocyclic scaffolds that form the core of numerous biologically active natural products. While direct, one-step applications in total synthesis can be challenging due to the compound's reactivity, its derivatives and its role as a precursor to key intermediates are pivotal in the assembly of intricate molecular architectures. This section will delve into a significant example where the 2-aminobenzoyl moiety is central to the total synthesis of a complex natural product.

A prominent example of the synthetic utility of a this compound derivative is in the total synthesis of the indolo[2,1-b]quinazoline (B1258998) alkaloid, Tryptanthrin . Tryptanthrin is a natural product known for its wide range of biological activities, including antibacterial, antiparasitic, and antineoplastic properties. One notable synthesis of Tryptanthrin employs 2-azidobenzoyl chloride, a close and synthetically accessible derivative of this compound, where the azido (B1232118) group serves as a masked form of the amine.

In a key study, the synthesis of Tryptanthrin was efficiently achieved through a one-pot reaction involving 2-azidobenzoyl chloride and isatin (B1672199). This strategy hinges on an intramolecular aza-Wittig reaction, a powerful tool for the formation of nitrogen-containing heterocycles. researchgate.net

The reaction commences with the acylation of isatin with 2-azidobenzoyl chloride to form the corresponding amide intermediate. This intermediate is then treated with a phosphine, typically tributylphosphine, which selectively reduces the azide (B81097) to an iminophosphorane. The in situ generated iminophosphorane then undergoes an intramolecular aza-Wittig reaction with the adjacent ketone of the isatin moiety. This cyclization step is the crucial bond-forming event that constructs the quinazoline (B50416) ring system, leading directly to the formation of Tryptanthrin. researchgate.net

The strategic use of 2-azidobenzoyl chloride in this synthesis highlights the importance of the 2-aminobenzoyl scaffold. The azido group effectively protects the amine functionality during the initial acylation step, preventing unwanted side reactions, and is then readily converted into the reactive species necessary for the key cyclization.

The following table summarizes the key transformation in the total synthesis of Tryptanthrin utilizing a this compound derivative:

| Natural Product | Key Starting Materials | Key Reaction | Role of 2-Aminobenzoyl Moiety | Overall Yield |

| Tryptanthrin | 2-Azidobenzoyl chloride, Isatin | Intramolecular aza-Wittig reaction | Serves as the precursor to the quinazoline ring system. | 43% researchgate.net |

This synthetic approach showcases the strategic incorporation of the 2-aminobenzoyl unit in the construction of a complex, biologically active natural product. The ability to mask and then unmask the amino functionality in a controlled manner is a testament to the synthetic versatility of derivatives of this compound in advanced organic synthesis.

Role of 2 Aminobenzoyl Chloride in Medicinal Chemistry Research and Drug Scaffold Construction

Synthesis of Quinazolinone-Based Pharmacophores

Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. The quinazolinone scaffold is a common feature in many approved drugs and clinical candidates. 2-Aminobenzoyl chloride, or its parent compound anthranilic acid, serves as a crucial precursor for the assembly of this important heterocyclic system.

G-protein coupled receptors (GPCRs) represent a major class of drug targets. The synthesis of small molecule ligands that can modulate the activity of these receptors is a key focus of drug discovery. While direct synthesis of GPCR ligands from this compound is not extensively documented in readily available literature, the synthesis of related heterocyclic systems suggests its potential. For instance, photoswitchable antagonists for the histamine (B1213489) H3 receptor (H3R), a GPCR, have been developed from aniline (B41778) derivatives. nih.gov A plausible synthetic strategy could involve the acylation of a suitable amine with this compound, followed by cyclization to form a quinazolinone-based scaffold, which could then be further functionalized to generate potent and selective GPCR ligands.

A hypothetical synthetic route could begin with the reaction of this compound with an appropriate amino-substituted precursor. The resulting amide could then undergo an intramolecular cyclization to form the quinazolinone ring. Subsequent modifications to the scaffold would be guided by the structure-activity relationships of known GPCR ligands to optimize binding affinity and functional activity.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Consequently, kinase inhibitors are a major class of therapeutic agents. ed.ac.uk Various heterocyclic scaffolds, such as those based on 2-aminobenzothiazole (B30445) and benzimidazole, have been successfully employed in the design of potent kinase inhibitors. nih.govnih.govmdpi.com

While a direct, one-step synthesis of a kinase inhibitor from this compound might be uncommon, it serves as a valuable starting material for constructing the core scaffolds. For example, this compound can be converted to 2-aminobenzophenones, which are precursors for various heterocyclic systems. A plausible synthetic approach to a kinase inhibitor scaffold could involve the reaction of this compound with an appropriate aromatic or heteroaromatic amine, followed by cyclization to yield a quinazolinone or a related fused heterocyclic system. This core can then be elaborated with functional groups known to interact with the ATP-binding site of the target kinase.

Table 1: Examples of Kinase Inhibitor Scaffolds Potentially Accessible from this compound Precursors

| Kinase Target Family | Core Scaffold | Potential Synthetic Precursor from this compound |

| Tyrosine Kinases | Quinazolinone | 2-Substituted-4(3H)-quinazolinone |

| Serine/Threonine Kinases | Benzimidazole | 2-Substituted benzimidazole |

| Dual-Specificity Kinases | Benzothiazole | 2-Aminobenzothiazole derivatives |

This table presents hypothetical synthetic connections based on known chemical transformations.

Benzodiazepines are a well-established class of drugs with anticonvulsant and anxiolytic properties. nih.govnih.govresearchgate.net The synthesis of these compounds often involves precursors such as 2-aminobenzophenones. wum.edu.pl this compound can be a key starting material for the synthesis of these precursors through a Friedel-Crafts acylation reaction with a suitable aromatic compound.

The resulting 2-aminobenzophenone (B122507) can then be elaborated through a series of reactions, typically involving reaction with an amino acid or its derivative, to construct the seven-membered diazepine (B8756704) ring characteristic of benzodiazepines. The substituents on both the phenyl ring derived from the benzoyl chloride and the other aromatic ring can be varied to modulate the pharmacological properties of the final compound. Research has shown that novel benzodiazepine (B76468) derivatives exhibit significant anticonvulsant activity in various experimental models. nih.govnih.gov

Formation of Acridone (B373769) Derivatives with Biological Relevance

Acridone is a tricyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimalarial and antitumor properties. nih.govnih.gov The synthesis of the acridone core often relies on the Ullmann condensation reaction, which can utilize derivatives of anthranilic acid, the parent acid of this compound. scribd.comresearchgate.netwikipedia.orgnih.govresearchgate.net

Malaria remains a significant global health challenge, and the emergence of drug-resistant parasites necessitates the development of new antimalarial agents. Acridone derivatives have shown promise as antimalarial compounds. The synthesis of these compounds can be achieved through the Ullmann condensation of a 2-halobenzoic acid (which can be prepared from 2-aminobenzoic acid) with an appropriate aniline derivative, followed by cyclization of the resulting N-phenylanthranilic acid.

The general synthetic route involves the copper-catalyzed reaction of a substituted 2-chlorobenzoic acid with an aniline. The resulting diarylamine then undergoes an acid-catalyzed cyclization to form the acridone scaffold. By varying the substituents on both aromatic rings, libraries of acridone derivatives can be synthesized and screened for their antimalarial activity.

Table 2: Research Findings on Antimalarial Acridone Derivatives

| Compound Class | Key Synthetic Step | Biological Activity Highlights |

| Substituted Acridones | Ullmann Condensation | Potent activity against various strains of Plasmodium falciparum. |

| Acridone-based Hybrids | Cyclization of N-phenylanthranilic acids | Dual-action mechanisms, including inhibition of hemozoin formation. |

Acridone derivatives have also been extensively investigated for their potential as anticancer agents. nih.govmdpi.comresearchgate.netijpsjournal.com Their planar structure allows them to intercalate with DNA, leading to cytotoxic effects. Furthermore, substituted acridones can inhibit key enzymes involved in cancer progression, such as topoisomerases. nih.gov

The synthesis of antitumor acridones follows a similar strategy to that of antimalarial agents, primarily relying on the Ullmann condensation to construct the N-phenylanthranilic acid intermediate. The nature and position of substituents on the acridone ring are crucial for determining the anticancer activity and selectivity. For example, the introduction of specific functional groups can enhance DNA binding affinity or improve the pharmacokinetic properties of the compounds.

Table 3: Research Findings on Antitumor Acridone Derivatives

| Compound Class | Mechanism of Action | Key Synthetic Precursor |

| Nitroacridones | DNA Intercalation, Topoisomerase Inhibition | Substituted N-phenylanthranilic acids |

| Acridone-4-carboxamides | Topoisomerase II Inhibition | Functionalized acridone core |

| Fused Acridone Systems | Enhanced DNA Binding | Polycyclic aromatic amines and 2-halobenzoic acids |

Construction of Other Bioactive Heterocyclic Systems from this compound

This compound and its derivatives, such as anthranilic acid and 2-aminobenzophenones, are instrumental in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Beyond the well-established synthesis of quinazolines, this versatile precursor facilitates the construction of other important scaffolds, including acridones and benzodiazepines, which are central to the development of novel therapeutic agents.

The synthesis of acridone derivatives , for instance, often utilizes anthranilic acid, which can be readily derived from this compound. These tricyclic compounds have garnered considerable attention due to their potent anticancer properties, primarily acting as topoisomerase II inhibitors. tnstate.edunih.gov Research has demonstrated that substitutions on the acridone core can significantly influence their cytotoxic activity against various cancer cell lines. tnstate.edunih.gov Furthermore, certain acridone derivatives have exhibited promising antibacterial and antifungal activities. nih.gov

Another prominent class of heterocycles synthesized from this compound precursors are benzodiazepines . These seven-membered heterocyclic compounds are widely recognized for their anxiolytic, sedative, and anticonvulsant properties. The synthesis often involves the reaction of 2-aminobenzophenones with amino acids or other reagents to form the characteristic diazepine ring. wum.edu.plwum.edu.pl The versatility of this synthetic approach allows for the introduction of various substituents, leading to a broad spectrum of pharmacological activities.

The reactivity of this compound also extends to the synthesis of other less common but medicinally relevant heterocyclic systems. Its ability to undergo condensation and cyclization reactions with a variety of reagents opens avenues for the creation of novel molecular architectures with unique biological profiles.

| Heterocyclic System | Precursor derived from this compound | Biological Activity of Derivatives |

| Quinazolinones | Anthranilic acid | Anticancer, Anti-inflammatory, Antimicrobial, Antioxidant nih.govscielo.brnih.govajol.info |

| Acridones | Anthranilic acid | Anticancer (Topoisomerase II inhibitors), Antibacterial, Antifungal tnstate.edunih.govnih.gov |

| Benzodiazepines | 2-Aminobenzophenones | Anxiolytic, Sedative, Anticonvulsant wum.edu.plwum.edu.pl |

Fragment-Based Drug Discovery Strategies Utilizing this compound

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in modern drug discovery, focusing on the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target with high ligand efficiency. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The structural simplicity and reactive handles of this compound and its derivatives make them attractive candidates for inclusion in fragment libraries.

While direct, published case studies detailing the use of this compound as a starting fragment are not extensively documented, its core structure, the aminobenzoyl moiety, is a common feature in many known bioactive molecules and therefore represents a valuable "privileged scaffold" for FBDD. The general strategies employed in FBDD, such as fragment growing, linking, and merging, can be conceptually applied to hits containing this scaffold.

Fragment Growing: This is a common strategy where a confirmed fragment hit is extended by adding chemical functionalities to improve its binding affinity and selectivity. wum.edu.plnih.gov If a fragment containing the 2-aminobenzoyl core were identified, the amino and acyl chloride (or a derivative thereof) groups would serve as ideal points for chemical elaboration. Synthetic chemists could systematically add substituents to probe the binding pocket of the target protein and enhance potency.

Fragment Linking: This approach involves connecting two or more fragments that bind to adjacent sites on the target protein. nih.gov A 2-aminobenzoyl-containing fragment could be linked to another fragment through its reactive functionalities to create a larger, more potent molecule that spans both binding sites.

Fragment Merging: In this strategy, overlapping features of two or more fragments that bind in a similar region of the target are combined into a single, more optimized molecule. The aminobenzoyl scaffold could serve as a foundational element onto which key binding features from other fragments are incorporated.

The successful application of FBDD has led to the development of several approved drugs. rroij.com The principles of FBDD, combined with the synthetic tractability of this compound, offer a promising avenue for the discovery of novel therapeutic agents.

Diversification and Library Synthesis Employing this compound as a Core Building Block

The efficient and systematic synthesis of large collections of diverse small molecules, known as chemical libraries, is a cornerstone of modern drug discovery. This compound is an ideal starting material for the construction of such libraries due to its commercial availability, well-defined reactivity, and its presence in a multitude of bioactive compounds.

Diversity-oriented synthesis (DOS) is a powerful approach that aims to generate structurally diverse and complex molecules from simple starting materials in a limited number of synthetic steps. nih.govnih.govscispace.com The bifunctional nature of this compound allows for the introduction of diversity at two key positions, making it a valuable building block for DOS. By reacting this compound with a diverse set of building blocks, chemists can rapidly generate libraries of compounds with a wide range of structural variations.

One of the most prominent applications of this compound in library synthesis is the generation of quinazolinone libraries . The reaction of anthranilic acid (derived from this compound) with various reagents in a combinatorial fashion allows for the rapid synthesis of a large number of quinazolinone derivatives. nih.gov These libraries can then be screened against various biological targets to identify novel hits for drug development. For example, libraries of 2,4,6-trisubstituted quinazolines have been synthesized and evaluated for their antimicrobial activities. nih.gov

Furthermore, the principles of combinatorial chemistry have been applied to synthesize libraries of more complex fused heterocyclic systems, such as benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones, demonstrating the broad utility of this approach. nih.gov The ability to generate large and diverse libraries of compounds based on the 2-aminobenzoyl scaffold significantly enhances the probability of discovering novel molecules with therapeutic potential across a wide range of diseases.

| Library Type | Core Scaffold | Therapeutic Area of Interest |

| Quinazolinone Library | Quinazolinone | Anticancer, Antimicrobial, Anti-inflammatory |

| Benzazolo[2,1-b]quinazolinone Library | Benzazolo[2,1-b]quinazolinone | Not specified |

| Triazolo[2,1-b]quinazolinone Library | Triazolo[2,1-b]quinazolinone | Not specified |

Applications of 2 Aminobenzoyl Chloride in Materials Science and Industrial Chemistry

Synthesis of Polymeric Materials Containing Anthraniloyl Moieties

The dual reactivity of 2-aminobenzoyl chloride presents potential for its use as a monomer in polymerization reactions. The amino group can react with acyl chlorides, while its own acyl chloride group can react with amines, enabling the formation of polyamide chains. While this area is not as extensively explored as for its isomer, p-aminobenzoyl chloride, the fundamental reactivity suggests its suitability for creating novel polymeric structures. The inherent instability of the molecule, which can lead to self-polymerization through intermolecular amide bond formation, highlights both a challenge for its isolation and a potential pathway for polymer synthesis. reddit.com

Polybenzoxazinones and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.com Typically, polyimides are synthesized from the reaction of diamines and dianhydrides. mdpi.com While direct, documented synthesis routes for these specific polymers using this compound as the primary monomer are not widely established in scientific literature, its structure is conducive to such applications.

The synthesis of polybenzamides from the self-condensation of p-aminobenzoyl chloride is a well-known process that yields high-strength materials like Kevlar. researchgate.netgoogle.com By analogy, this compound could theoretically undergo self-condensation to form polyamides containing the ortho-linked anthraniloyl moiety. The challenge lies in controlling this reaction, as the proximity of the reactive groups can lead to side reactions, such as cyclization, competing with linear polymer chain growth. This potential for intramolecular reaction makes controlled polymerization more complex than with its para-isomer. The development of specific catalysts or reaction conditions would be necessary to favor the formation of high molecular weight linear polymers suitable for materials applications.

The anthraniloyl group, which is the core structure of this compound, is a known fluorophore. This property makes it a valuable component in the design of functional polymers with luminescent or fluorescent characteristics. When incorporated into a polymer backbone, the anthraniloyl moiety can bestow the entire macromolecule with specific photophysical properties.

These luminescent polymers have potential applications in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. The synthesis of such polymers would involve reacting this compound with other monomers to create copolymers where the anthraniloyl unit is either part of the main chain or a pendant group. The resulting material's emission properties, such as wavelength and quantum yield, could be tuned by adjusting the polymer structure and the chemical environment of the fluorophore.

Furthermore, the presence of both an amine and a carbonyl group within the anthraniloyl structure suggests a potential for redox activity. Polymers containing these moieties could be designed to participate in reversible oxidation-reduction reactions. Such redox-active polymers are of significant interest for applications in energy storage systems, electrochromic devices, and catalysis.

Production of Dyes and Pigments Based on Anthraniloyl Chromophores

Anthranilic acid and its derivatives are established precursors in the dye and pigment industry. asianpubs.orgresearchgate.net The anthraniloyl structure acts as a chromophore, an essential component of a dye molecule responsible for its color. This compound, as a reactive derivative of anthranilic acid, can be utilized in the synthesis of various colorants, particularly azo dyes.

Azo dyes, which constitute the largest class of synthetic dyes, are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). nih.gov Their synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.gov this compound can serve as the amine component in this process. After converting its amino group into a diazonium salt, it can be coupled with various aromatic compounds (like phenols or anilines) to produce a wide range of colors. The acyl chloride group can be retained or modified in a subsequent step to fine-tune the dye's properties, such as its solubility and affinity for specific fabrics. For instance, novel reactive dyes containing an acyl fluoride (B91410) group have been synthesized from 4-aminobenzoyl fluoride, a related compound, for salt-free dyeing of cotton. mdpi.com

| Dye Synthesis Step | Description |

| Diazotization | The primary amino group (-NH₂) of this compound is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt (-N₂⁺Cl⁻). |

| Coupling | The resulting diazonium salt is reacted with a coupling component, such as an activated aromatic ring (e.g., a phenol (B47542) or another amine), to form the azo bond (-N=N-), creating the final dye molecule. |

| Modification | The acyl chloride group (-COCl) can be subsequently reacted to attach the dye to a substrate or to modify its physical properties. |

Role of this compound in Agricultural Chemical Synthesis

The anthranilate scaffold is a key structural component in a modern class of insecticides known as anthranilic diamides. mdpi.com These insecticides, which include compounds like chlorantraniliprole, are highly effective against a range of pests and function by targeting insect ryanodine (B192298) receptors. The synthesis of these complex molecules involves precursors that share the core structure of this compound. The development of novel diamide (B1670390) insecticides often involves modifying the anthranilate portion of the molecule to improve efficacy and spectrum of activity. mdpi.com

Beyond insecticides, derivatives of anthranilic acid have found other uses in agriculture. Methyl anthranilate, the methyl ester of anthranilic acid, is recognized as an effective and biodegradable bird repellent. mdpi.comepa.gov It is used to protect a variety of crops, including fruits like cherries and grapes, from bird damage. mdpi.comepa.gov Additionally, metal complexes of anthranilic acid have been investigated for their potential to act against plant pathogens, including fungi and nematodes, suggesting a broader role for this chemical family in crop protection. researchgate.netnih.gov Given that this compound is a reactive form of anthranilic acid, it serves as a valuable starting material for synthesizing these and other agrochemical derivatives.

Application in Specialty Chemicals and Fine Chemical Manufacturing

A significant industrial application of this compound and its related compounds is in the synthesis of nitrogen-containing heterocyclic compounds, particularly quinazolinones. orientjchem.orgmdpi.com Quinazolinone derivatives form the structural core of numerous biologically active compounds and are of great interest in medicinal chemistry and the pharmaceutical industry. mdpi.com They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. mdpi.com

The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with an amine and a one-carbon source, or the cyclization of N-acyl-anthranilamides. This compound is a key intermediate for producing these precursors. For example, it can be reacted with an amine to form an N-substituted-2-aminobenzamide, which can then be cyclized to form the quinazolinone ring. Various catalytic methods, including those using palladium, copper, and ruthenium, have been developed for the efficient one-pot synthesis of these valuable heterocycles from precursors like 2-aminobenzamides. mdpi.comrsc.orgorganic-chemistry.org

Examples of Quinazolinone Synthesis Precursors Derived from this compound Chemistry: